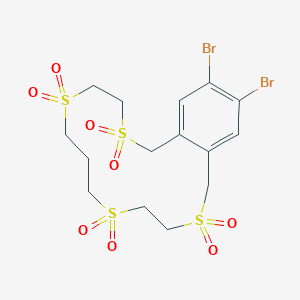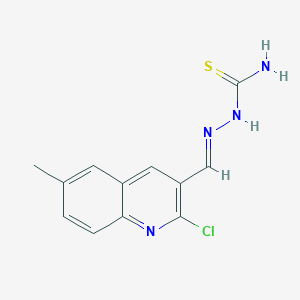
6-(2,4-Dichlorophenoxy)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Dichlorophenoxy)pyrimidine-2,4-diamine, commonly known as DCPP, is a synthetic compound that belongs to the pyrimidine family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. DCPP has been extensively studied for its potential applications in the fields of medicinal chemistry, agriculture, and material science.
Mécanisme D'action
The mechanism of action of DCPP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell division and DNA synthesis. DCPP has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCPP has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids, which are essential for cell division and growth. DCPP has also been found to induce oxidative stress, which can lead to cell damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
DCPP has several advantages as a research tool. It is easy to synthesize, stable, and relatively inexpensive. However, it has some limitations as well. DCPP is highly toxic and can be hazardous to handle. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on DCPP. One area of interest is the development of new anticancer drugs based on DCPP. Researchers are also exploring the potential of DCPP as a new class of antibiotics to combat drug-resistant bacterial infections. In addition, DCPP has potential applications in the field of material science, particularly in the development of new polymers and coatings. Further research is needed to fully understand the mechanism of action of DCPP and to explore its potential applications in various fields.
Applications De Recherche Scientifique
DCPP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. DCPP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective against drug-resistant strains of bacteria and viruses.
Propriétés
Nom du produit |
6-(2,4-Dichlorophenoxy)pyrimidine-2,4-diamine |
|---|---|
Formule moléculaire |
C10H8Cl2N4O |
Poids moléculaire |
271.1 g/mol |
Nom IUPAC |
6-(2,4-dichlorophenoxy)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H8Cl2N4O/c11-5-1-2-7(6(12)3-5)17-9-4-8(13)15-10(14)16-9/h1-4H,(H4,13,14,15,16) |
Clé InChI |
JCKMRGRBJIGNON-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=NC(=NC(=C2)N)N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OC2=NC(=NC(=C2)N)N |
Solubilité |
39.5 [ug/mL] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)
![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)

![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304576.png)
![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)

![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)